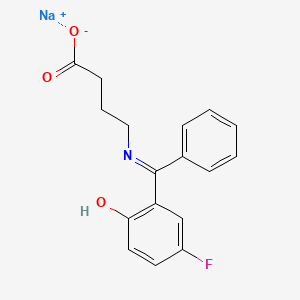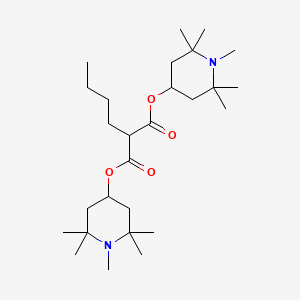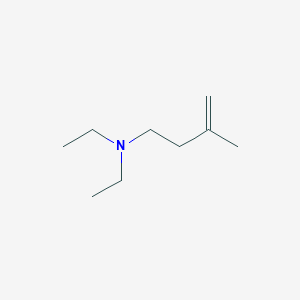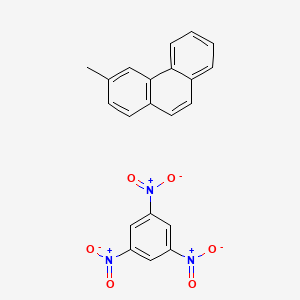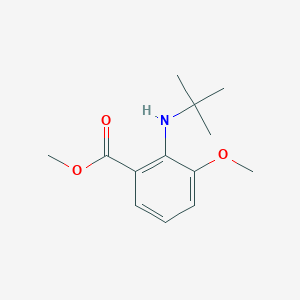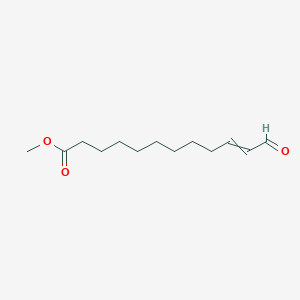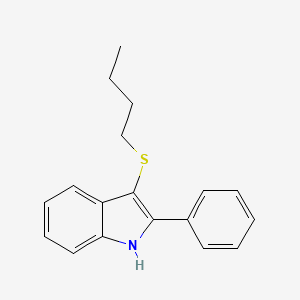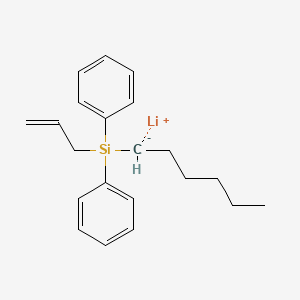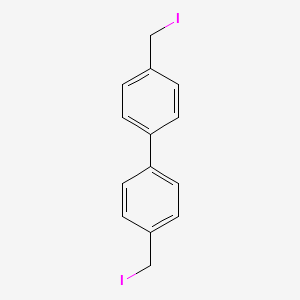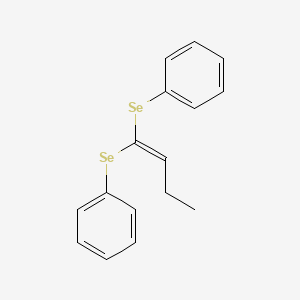
1-Phenylselanylbut-1-enylselanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylselanylbut-1-enylselanylbenzene is an organic compound that contains selenium atoms within its molecular structure.
Preparation Methods
The synthesis of 1-Phenylselanylbut-1-enylselanylbenzene typically involves the phenylselanylation of but-1-enyl compounds. One common method includes the reaction of but-1-enyl compounds with phenylselanyl chloride (PhSeCl) or phenylselanyl bromide (PhSeBr) under specific conditions . The reaction conditions often involve the use of a base, such as sodium hydride (NaH), to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl groups, where substituents like halogens or nitro groups can be introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atoms typically results in the formation of selenoxides or selenones .
Scientific Research Applications
1-Phenylselanylbut-1-enylselanylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through its selenium atoms. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and proteins, affecting their activity and function . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
1-Phenylselanylbut-1-enylselanylbenzene can be compared with other selenium-containing compounds, such as:
1-Phenylselanylazulene: Similar in structure but contains an azulene ring instead of a but-1-enyl group.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms but lacks the but-1-enyl group.
Selenocysteine: An amino acid containing selenium, structurally different but functionally similar in its redox activity.
Properties
CAS No. |
62762-13-4 |
|---|---|
Molecular Formula |
C16H16Se2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
1-phenylselanylbut-1-enylselanylbenzene |
InChI |
InChI=1S/C16H16Se2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-13H,2H2,1H3 |
InChI Key |
NRRNJNDQKHMXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



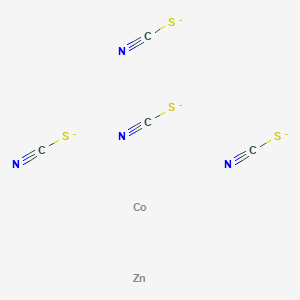
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)
